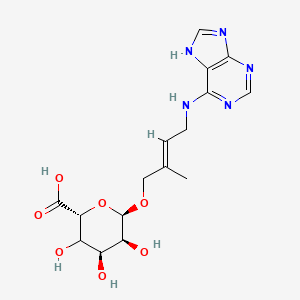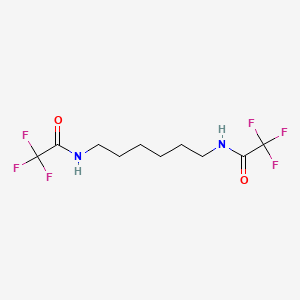
Acetamide, N,N'-1,6-hexanediylbis[2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-]: is an organic compound with a complex structure that includes acetamide and trifluoroacetamide groups linked by a hexanediyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] involves the reaction of hexanediamine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] is used as a reagent in enzyme assays and protein modification studies. Its ability to interact with biological molecules makes it valuable in studying biochemical pathways.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes. Its trifluoroacetamide groups can enhance the stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] involves its interaction with specific molecular targets. The trifluoroacetamide groups can form strong hydrogen bonds with target molecules, leading to inhibition or activation of biological pathways. The hexanediyl chain provides flexibility, allowing the compound to fit into various binding sites.
Comparación Con Compuestos Similares
Acetamide: A simpler compound with a single acetamide group.
N,N’-Hexamethylenebisacetamide: Similar structure but lacks the trifluoroacetamide groups.
Trifluoroacetamide: Contains trifluoroacetamide groups but lacks the hexanediyl linkage.
Uniqueness: Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] is unique due to its combination of acetamide and trifluoroacetamide groups linked by a hexanediyl chain. This structure provides a balance of stability, reactivity, and flexibility, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
14815-14-6 |
|---|---|
Fórmula molecular |
C10H14F6N2O2 |
Peso molecular |
308.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C10H14F6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6-18-8(20)10(14,15)16/h1-6H2,(H,17,19)(H,18,20) |
Clave InChI |
SROHYHMPDSABTC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)C(F)(F)F)CCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)

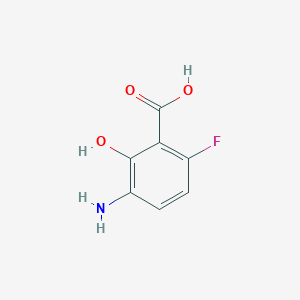

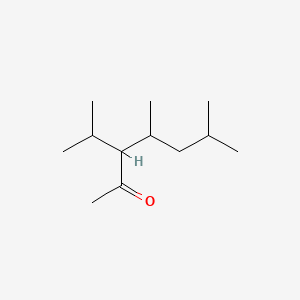
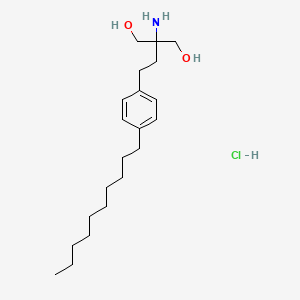

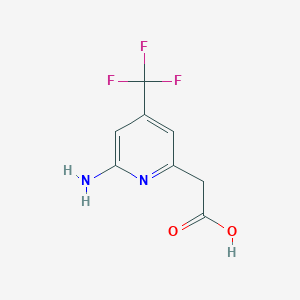

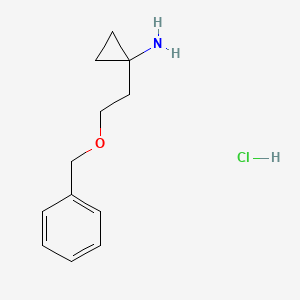

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
